Structural Differentiation: 4-Isopropoxy vs. 2,4-Dichloro Substitution on the N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide Scaffold
The compound 4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide differs from the structurally characterized TrkA inhibitor 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide by replacement of the 2,4-dichloro substituent with a 4-isopropoxy group. The 2,4-dichloro analog has been co-crystallized with the TrkA kinase domain (PDB 6D1Y, resolution 1.93 Å), revealing an allosteric binding mode [1]. While direct potency data for the 4-isopropoxy analog against TrkA are not publicly available, the structural divergence implies a fundamentally different binding pose and selectivity profile that cannot be extrapolated from the 2,4-dichloro series. The 4-isopropoxy group is sterically bulkier and more electron-donating, parameters known to govern allosteric pocket complementarity in this chemotype [2].
| Evidence Dimension | Benzamide substituent and structural characterization |
|---|---|
| Target Compound Data | 4-isopropoxy substitution; No publicly reported co-crystal structure or TrkA IC50 |
| Comparator Or Baseline | 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide; Co-crystal structure with TrkA at 1.93 Å (PDB 6D1Y); allosteric binding mode confirmed [1] |
| Quantified Difference | Steric: 4-isopropoxy (larger, flexible) vs. 2,4-dichloro (smaller, rigid); Electronic: electron-donating (alkoxy) vs. electron-withdrawing (chloro). No shared quantitative potency data available. |
| Conditions | X-ray crystallography (PDB 6D1Y); TrkA kinase domain (Homo sapiens) |
Why This Matters
The confirmed allosteric binding of the directly comparable 2,4-dichloro analog demonstrates the scaffold's potential for selective kinase inhibition, while the divergent substitution pattern of the 4-isopropoxy variant supports its independent evaluation as a structurally distinct chemical probe.
- [1] RCSB PDB. 6D1Y: Crystal structure of Tyrosine-protein kinase receptor (TrkA) in complex with 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide inhibitor. Deposited 2018-04-12. Resolution 1.93 Å. View Source
- [2] Bagal SK, Omoto K, Blakemore DC, et al. Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors. J Med Chem. 2019;62(1):247-265. View Source
